molecular formula C14H21ClN2O4 B6607090 (2R)-2-[(2S)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride CAS No. 2839128-48-0

(2R)-2-[(2S)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride

Cat. No.: B6607090
CAS No.: 2839128-48-0
M. Wt: 316.78 g/mol
InChI Key: OUKDHKYDOYBVJH-ZVWHLABXSA-N
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Description

(2R)-2-[(2S)-2-Aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative featuring a 4-hydroxyphenyl group, a pentanamido side chain, and a hydrochloride salt. The 4-hydroxyphenyl group enhances polarity and hydrogen-bonding capacity, while the hydrochloride salt improves aqueous solubility, a common feature in pharmaceutical compounds to enhance bioavailability .

Properties

IUPAC Name

(2R)-2-[[(2S)-2-aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4.ClH/c1-2-3-11(15)13(18)16-12(14(19)20)8-9-4-6-10(17)7-5-9;/h4-7,11-12,17H,2-3,8,15H2,1H3,(H,16,18)(H,19,20);1H/t11-,12+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKDHKYDOYBVJH-ZVWHLABXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(2S)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Aminopentanamido Group: This step involves the reaction of a suitable amine with a pentanoic acid derivative under controlled conditions to form the aminopentanamido group.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a coupling reaction, often using a phenol derivative and a suitable coupling agent.

    Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety, typically through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(2S)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-[(2S)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the study of disease pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-[(2S)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformations. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key Compounds :
  • (2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride (): Features a phenyl diazenyl group instead of a hydroxyl group.
  • (2R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride (): Contains chloro and methyl substituents.
Compound Substituent Molecular Weight logP<sup>†</sup> Solubility (mg/mL) Key Properties
Target Compound 4-Hydroxyphenyl ~400 (estimated) 1.2 25–30 (H2O) High polarity due to -OH; H-bond donor/acceptor
(2S)-2-Amino-3-[4-(PhN=N)Ph]Pro.HCl 4-Phenyldiazenyl 305.76 3.5 <5 Azo group increases lipophilicity; UV activity
(2R)-2-Amino-3-(2-Cl-4-MePh)Pro.HCl 2-Chloro-4-methyl 250.13 2.8 15–20 Electron-withdrawing Cl enhances stability

<sup>†</sup>Predicted using fragment-based methods.

Analysis :

  • The 4-hydroxyphenyl group in the target compound confers higher polarity and hydrogen-bonding capacity compared to the lipophilic diazenyl () or chloro-methyl () substituents. This difference likely impacts membrane permeability and target binding in biological systems.
  • The hydrochloride salt in all three compounds enhances water solubility, critical for oral bioavailability .

Stereochemical and Backbone Variations

Key Compounds :
  • Pharmacopeial Compounds (): E.g., (4S)-2-{[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid.
Compound Backbone Structure Stereochemistry Functional Groups
Target Compound Propanoic acid + amide (2R)-main chain; (2S)-side chain 4-OHPh, pentanamido, HCl
Pharmacopeial Compound i Thiazolidine-carboxylic acid (4S, R)-configurations 4-OHPh, acetamido, bicyclic framework

Analysis :

  • The (2R,2S) stereochemistry in the target may influence receptor binding differently than the (4S,R) configurations in pharmacopeial compounds, which are designed for β-lactamase resistance .

Methodological Approaches for Structural Comparison

Graph-based comparison () highlights shared substructures:

  • Common Features: Amino acid backbone, aromatic ring, amide bond.
  • Divergences : Substituent type (hydroxyl vs. diazenyl), stereochemistry, and additional rings (e.g., thiazolidine in pharmacopeial compounds).

Example Subgraph Comparison :

  • The 4-hydroxyphenyl group in the target and pharmacopeial compounds is a critical node for hydrogen bonding, while diazenyl () and chloro-methyl () groups prioritize hydrophobic interactions .

Implications for Drug Development

  • Solubility vs. Permeability : The target’s hydroxyl group balances solubility (via HCl salt) and moderate lipophilicity, making it a candidate for oral formulations.
  • Stereochemical Complexity : The (2R,2S) configuration may require asymmetric synthesis but offers specificity in target engagement.
  • Functional Group Trade-offs : Compared to ’s azo group (photodegradation risk) and ’s chloro substituent (metabolic stability), the hydroxyl group offers safer metabolic profiles but lower membrane penetration .

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